![molecular formula C18H22N2O5S3 B2545371 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-10-0](/img/structure/B2545371.png)
8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a derivative of the spirooxazolidine-2,4-dione and 1-oxa-3,8-diazaspiro[4.5]decan-2-one families. These compounds are known for their potential pharmacological properties, particularly in the context of muscarinic agonists and antihypertensive agents. The structure of the compound suggests that it may have interesting binding properties and biological activity due to the presence of the spirocyclic system and the functional groups attached to it.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, derivatives of spirooxazolidine-2,4-diones have been synthesized and evaluated for their cholinergic activity, which suggests a method that could potentially be adapted for the synthesis of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane . Additionally, the controlled synthesis of 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration indicates a stereochemically precise approach that could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is crucial for their biological activity. The stereochemistry can be controlled through specific synthetic routes, such as aldol reactions or reductions, which is essential for the activity of these molecules . The presence of a spirocyclic system in the compound provides a rigid framework that can influence the orientation of the substituents and, consequently, the interaction with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been shown to participate in various chemical reactions, leading to the formation of compounds with potential antihypertensive activity . The functional groups present in the compound, such as the sulfonyl and tosyl groups, may also undergo chemical transformations that could modify the biological activity or pharmacokinetic properties of the molecule.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane are not detailed in the provided papers, related compounds have been studied for their pharmacological effects, including antiamnesic effects and antihypertensive activity . These properties are influenced by the molecular structure and the presence of specific functional groups, which can affect the solubility, stability, and overall pharmacokinetic profile of the compound.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with structural similarities to 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has shown antihypertensive activity. These compounds, when substituted at specific positions, exhibit alpha-adrenergic blocking properties, indicating potential applications in the treatment of hypertension (Caroon et al., 1981).
Supramolecular Arrangements
The structural characteristics of cyclohexane-5-spirohydantoin derivatives, which share a spiro framework with 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, contribute to unique supramolecular arrangements. These properties are significant for the understanding of molecular interactions and crystal engineering (Graus et al., 2010).
Radioprotective Properties
Certain diazaspiro decane derivatives have been evaluated for radioprotective properties, offering potential applications in protecting against radiation-induced damage. These compounds demonstrated significant survival rates in animal models exposed to lethal doses of radiation (Shapiro et al., 1968).
Hepatoprotective Effects
The hepatoprotective effects of specific diazaspiro[4.5]decane derivatives have been studied in various models of liver injury. These compounds have shown to significantly reduce enzyme activities associated with liver damage, suggesting their potential as hepatoprotective agents (Izumi et al., 1983).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Sulfonamide, a functional moiety of several types of drugs with a variety of biological activities, has been found in many sulfonamides with anticancer activity . Therefore, this compound could potentially be explored for its anticancer properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and playing a role in different biological processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function and potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-15-4-6-16(7-5-15)27(21,22)20-12-13-25-18(20)8-10-19(11-9-18)28(23,24)17-3-2-14-26-17/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYDJPBZUSWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)
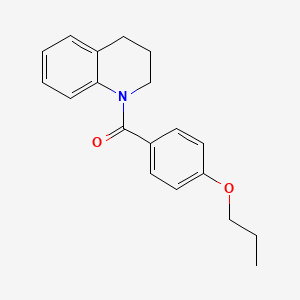
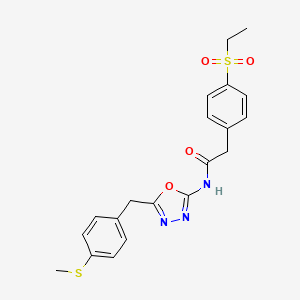
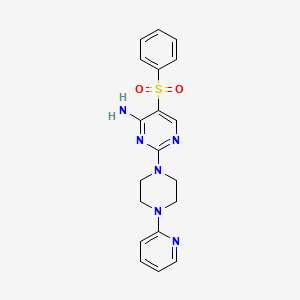
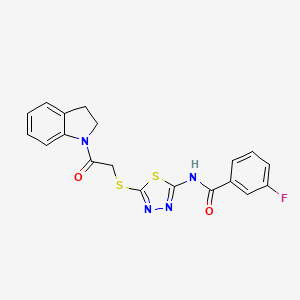

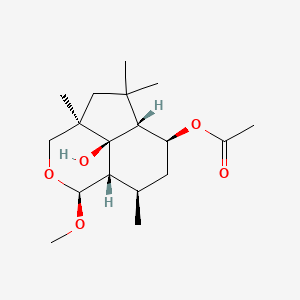
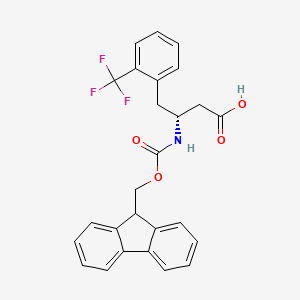
![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)
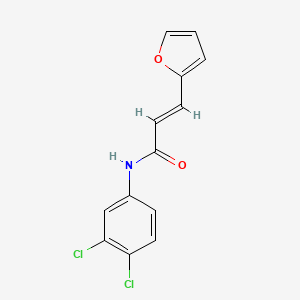
![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)